

A Comparative Guide to the Identification of 3-Piperazinobenzisothiazole Hydrochloride

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Compound of Interest

Compound Name: *3-Piperazinobenzisothiazole
hydrochloride*

Cat. No.: *B130134*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the definitive identification of **3-Piperazinobenzisothiazole hydrochloride**, a key intermediate in the synthesis of the atypical antipsychotic drug, ziprasidone.^{[1][2]} Often referred to as Ziprasidone Related Compound A, ensuring its identity and purity is critical for the quality and safety of the final active pharmaceutical ingredient (API).^{[3][4]}

This document outlines detailed experimental protocols for the primary analytical techniques used for its characterization: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it presents a comparative analysis with structurally related alternatives to aid in the differentiation and confirmation of the target compound.

Physicochemical Properties

A foundational step in the identification of any chemical entity is the determination of its basic physicochemical properties.

Property	Value	Reference
Chemical Name	3-(1-Piperaziny)-1,2-benzisothiazole hydrochloride	[5]
Synonyms	Ziprasidone Related Compound A, 1-(1,2-Benzisothiazol-3-yl)piperazine hydrochloride	[3][4]
CAS Number	87691-88-1	[5]
Molecular Formula	C ₁₁ H ₁₄ ClN ₃ S	[5]
Molecular Weight	255.77 g/mol	[5]
Appearance	White to off-white crystalline solid	[6]

Chromatographic Identity and Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of **3-Piperazinobenzisothiazole hydrochloride** and for separating it from related impurities. A validated HPLC method can provide a unique retention time that serves as a reliable identifier.

Comparative HPLC Data

Compound	Retention Time (min)	Purity (%)
3-Piperazinobenzisothiazole hydrochloride	~4.7	≥98
Alternative 1: 3-Chloro-1,2-benzisothiazole	Varies	≥97
Alternative 2: 1-Piperazinecarboxaldehyde	Varies	Not Applicable

Note: Retention times are highly dependent on the specific HPLC method and instrumentation and should be established in-house using a reference standard.

Experimental Protocol: HPLC Analysis

This protocol is a general guideline and may require optimization for specific equipment and columns.

Instrumentation:

- HPLC system with a UV detector
- Column: C18, 5 μ m, 4.6 x 250 mm (or equivalent)[4]
- Data acquisition and processing software

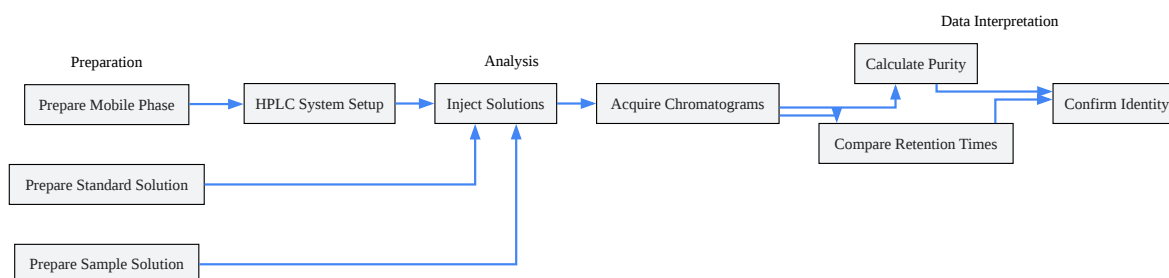
Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic
- Orthophosphoric acid
- Triethylamine
- Water (HPLC grade)

Procedure:

- Mobile Phase Preparation: Prepare a buffer solution of 0.05 M potassium dihydrogen phosphate, add 10 mL of triethylamine per liter, and adjust the pH to 2.5 with orthophosphoric acid.[3] The mobile phase can be a gradient of this buffer and acetonitrile.[4] A common isocratic mobile phase consists of a mixture of phosphate buffer and methanol (e.g., 60:40 v/v).[7]

- Standard Solution Preparation: Accurately weigh and dissolve a reference standard of **3-Piperazinobenzisothiazole hydrochloride** in a suitable diluent (e.g., mobile phase) to a known concentration.
- Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the diluent to a similar concentration as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 - 1.5 mL/min[3][7]
 - Column Temperature: 25 °C[4]
 - Detection Wavelength: 250 nm[4]
 - Injection Volume: 10 µL
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The identity of **3-Piperazinobenzisothiazole hydrochloride** is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of the standard. Purity is determined by calculating the area percentage of the main peak relative to all other peaks.



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Figure 1. Experimental workflow for HPLC analysis.

Structural Elucidation: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering a high degree of confidence in its identification.

Comparative Mass Spectrometry Data

Compound	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
3-Piperazinobenzisothiazole (free base)	219.08	176, 135
Alternative 1: 3-Chloro-1,2- benzisothiazole	169.97	135, 108
Alternative 2: 1- Piperazinecarboxaldehyde	115.09	85, 56

Note: The observed mass for the hydrochloride salt will be that of the free base, as the HCl is typically lost during ionization.

Experimental Protocol: Mass Spectrometry

Instrumentation:

- Mass spectrometer with an electrospray ionization (ESI) source
- Liquid chromatograph (for LC-MS)

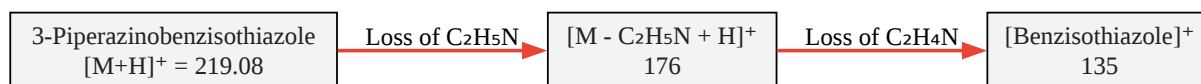
Reagents:

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
- Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system for separation prior to analysis.
- MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Range: m/z 50-500
 - Capillary Voltage: 3-4 kV
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation)
- Data Analysis: The resulting mass spectrum will show the protonated molecule $[M+H]^+$. For 3-(1-Piperazinyl)-1,2-benzisothiazole (the free base of the hydrochloride salt), this will be

observed at approximately m/z 219.08.[8] By increasing the cone voltage, characteristic fragment ions can be generated, which correspond to the cleavage of the piperazine ring and the benzisothiazole core. The fragmentation pattern of piperazine derivatives often involves the loss of ethyleneimine fragments.[9]



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Figure 2. Proposed mass fragmentation pathway.

Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule, offering a unique fingerprint for structural confirmation.

Comparative 1H NMR Data (Chemical Shifts in ppm)

Proton Assignment	3-(1-Piperazinyl)-1,2-benzisothiazole	Alternative 1: 3-Chloro-1,2-benzisothiazole	Alternative 2: 1-Piperazinecarboxal dehyde
Aromatic Protons	7.2 - 8.1 (m, 4H)	7.4 - 8.2 (m, 4H)	-
Piperazine Protons (α to Benzisothiazole)	~3.6 (t, 4H)	-	~3.5 (t, 4H)
Piperazine Protons (β to Benzisothiazole)	~3.1 (t, 4H)	-	~2.8 (t, 4H)
NH Proton (Piperazine)	Variable	-	Variable
Formyl Proton	-	-	~8.0 (s, 1H)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. The hydrochloride salt may show slight shifts compared to the free base.

Experimental Protocol: ^1H NMR Spectroscopy

Instrumentation:

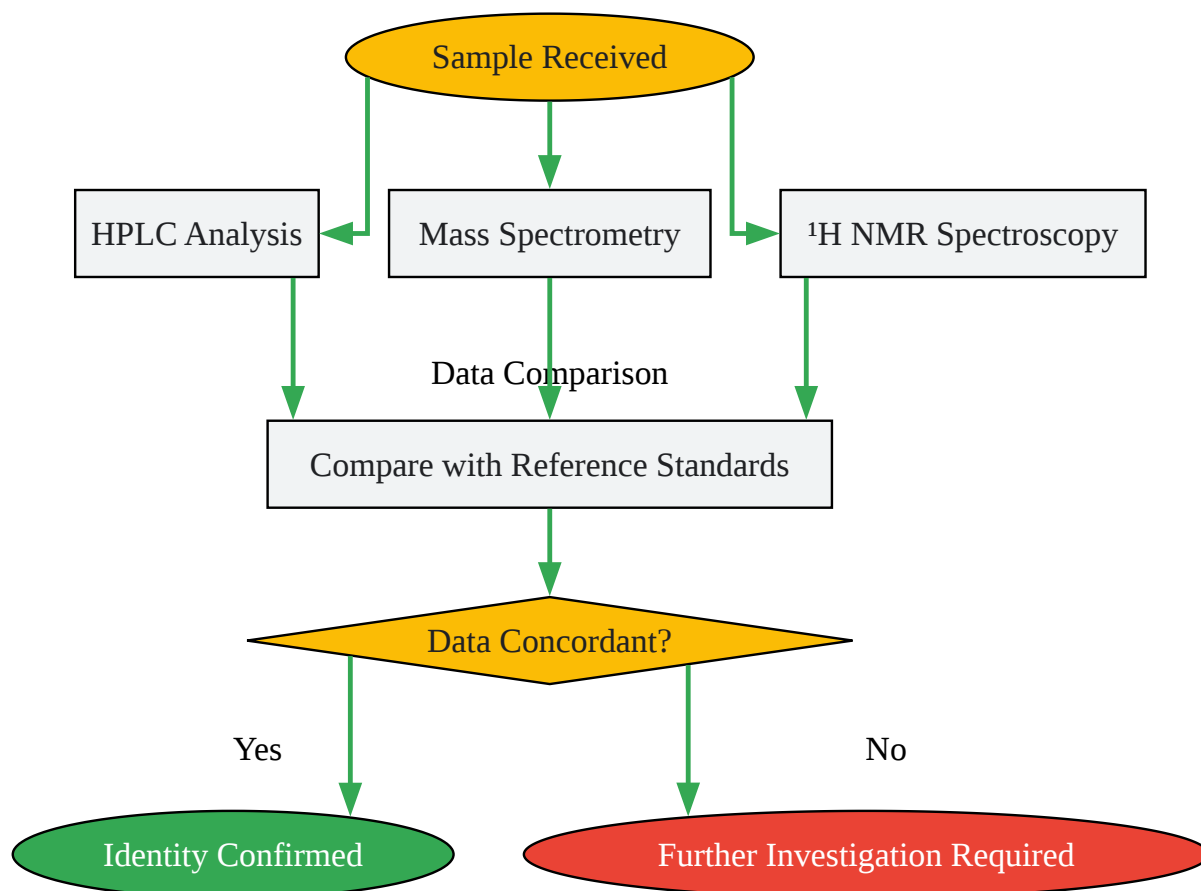
- NMR spectrometer (300 MHz or higher)
- NMR tubes

Reagents:

- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.6 mL of a deuterated solvent in an NMR tube.
- Data Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.



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